[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine
Description
[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine (CAS: 876715-69-4) is a synthetic organic compound featuring a 1,3-benzodioxolyl group linked to an ethylamine backbone substituted with a dimethylamine moiety.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)9(6-12)8-3-4-10-11(5-8)15-7-14-10/h3-5,9H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDFXSFPGBVGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine typically involves the reaction of 2H-1,3-benzodioxole with appropriate amine precursors under controlled conditions. One common method involves the use of reductive amination, where the benzodioxole is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.
Scientific Research Applications
[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with biological macromolecules, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the aromatic core, substituents, and amine functionalization. Key comparisons include:
Table 1: Structural Comparison of Selected Benzodioxolyl and Heterocyclic Amines
Key Observations :
- Ethylone: Differs via a β-keto group and secondary amine, common in stimulant cathinones. This modification enhances serotonin/dopamine release activity, unlike the tertiary amine in the target compound .
- Tryptamine Derivative : Replaces benzodioxole with an indole ring, a hallmark of psychedelics like DMT. Shared dimethylamine group suggests similar pharmacokinetic properties but divergent receptor targets (e.g., 5-HT2A vs. catecholamine systems) .
Pharmacological and Functional Differences
- Receptor Affinity: The dimethylamine group in the target compound may reduce polarity compared to primary/secondary amines, enhancing blood-brain barrier permeability. In contrast, ethylone’s β-keto group facilitates monoamine transporter interaction, making it a potent releaser .
- Metabolic Stability : Fluorinated analogs (e.g., CAS 278183-65-6) resist oxidative metabolism due to C-F bonds, whereas the benzodioxole ring in the target compound is susceptible to demethylenation by cytochrome P450 enzymes .
- Psychoactive Potential: Tertiary amines like the target compound are less common in psychoactive substances but may exhibit unique receptor modulation profiles compared to tryptamines or cathinones .
Biological Activity
[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine (CAS No. 876715-69-4) is a chemical compound featuring a benzodioxole ring, which is notable for its potential biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is . Its structure includes both amino and dimethylamino groups attached to a benzodioxole moiety, which may enhance its bioactivity compared to other compounds lacking these functional groups.
| Property | Details |
|---|---|
| Molecular Formula | C11H16N2O2 |
| CAS Number | 876715-69-4 |
| Key Functional Groups | Amino group, Dimethylamino group, Benzodioxole ring |
While specific research on the mechanism of action for this compound is limited, it shares structural similarities with known bioactive compounds. Compounds with indole derivatives often exhibit high affinity for multiple receptors, influencing various biochemical pathways. For instance, they can alter amino acid metabolism and induce apoptosis in cancer cells.
Potential Applications
Research indicates that compounds similar to this compound may have applications in:
- Anticancer Therapy: Some studies suggest that related compounds can cause cell cycle arrest and apoptosis in cancer cells.
- Neuropharmacology: Given the structural attributes, there may be potential for neuroactive properties, although specific studies are yet to confirm this.
- Antimicrobial Activity: The presence of the benzodioxole structure is common in compounds with antimicrobial properties.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine | C13H17N | Potential psychoactive properties |
| 4-(2,4-dimethylthiazol-5-yl)-1,3-thiazol-2-amine | C9H10N4S | Antibacterial activity |
| N-methyl-N-(2H-benzodioxole)-ethanamine | C10H13N | Explored for psychoactive effects |
Synthesis Methods
The synthesis of this compound typically involves reductive amination of 2H-benzodioxole with dimethylamine. The process can be optimized for industrial applications using continuous flow reactors to ensure consistent quality and yield.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research highlights the potential pharmacological effects of benzodioxole-containing compounds:
- Anticancer Studies: Research has demonstrated that certain benzodioxole derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines.
- Neuropharmacological Effects: Investigations into similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential use as therapeutic agents for neuropsychiatric disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
